1-(Naphthalen-1-yl)piperidine

Description

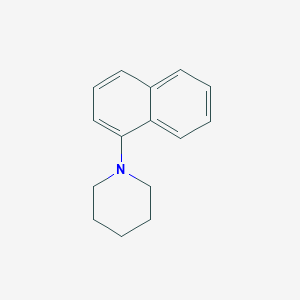

1-(Naphthalen-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring directly attached to a naphthalene moiety at the 1-position. Derivatives of this compound have shown diverse biological activities, including SARS-CoV PL protease inhibition , PARP enzyme inhibition , and interactions with σ1 receptors .

Properties

IUPAC Name |

1-naphthalen-1-ylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-4-11-16(12-5-1)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVISUYEZSDLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283161 | |

| Record name | 1-(naphthalen-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62062-39-9 | |

| Record name | NSC30148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(naphthalen-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Naphthalen-1-yl)piperidine can be synthesized through several methods. One common approach involves the reaction of naphthalene with piperidine in the presence of a suitable catalyst. For example, the reaction can be carried out using a nickel catalyst under mild conditions to achieve regioselective formation of the desired product . Another method involves the coupling of N-nucleophilic tetrahydropyrrole with 1-nitronaphthalene using a base such as potassium phosphate in the presence of dioxane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the production process. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl-piperidine derivatives.

Reduction: Reduction reactions can modify the aromatic ring or the piperidine moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Naphthalen-1-yl)piperidine has several scientific research applications, including:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It is used in the study of biological systems and as a probe for investigating biochemical pathways.

Medicine: The compound and its derivatives have potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . The compound’s effects are mediated through its binding to target proteins and subsequent modulation of their activity, leading to various physiological and pharmacological outcomes.

Comparison with Similar Compounds

Conformational and Structural Analysis

- Chair Conformation : In 1-[(2-Methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol, the piperidine ring adopts a chair conformation stabilized by an intramolecular O–H···N hydrogen bond. The dihedral angle between naphthalene and benzene rings is 75.8°, impacting molecular rigidity .

- Leaving Group Effects : Computational studies show that substituents like trifluoroethyl or trifluoroacetyl groups on piperidine alter the most stable conformations, with leaving groups on the ring increasing conformational flexibility .

Table 2: Structural Properties of Analogs

Receptor Binding and Computational Insights

- σ1 Receptor Docking : Analogs with 1-(3-phenylbutyl)piperidine exhibit altered binding modes depending on substituent size. Larger groups reorient the piperidine ring away from helices α4/α5 while maintaining salt bridges with Glu172, optimizing hydrophobic interactions .

- α-Glucosidase Inhibition : Derivatives like 1-(4-hydroxy-3-methoxybenzyl)piperidine show enhanced inhibition (IC₅₀ = 0.207 mM) compared to acarbose, attributed to hydrogen bonding with the enzyme’s active site .

Biological Activity

1-(Naphthalen-1-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a piperidine derivative characterized by the presence of a naphthalene moiety. This structural feature is crucial for its interaction with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme interactions. Studies indicate that compounds with similar structures can act on:

- G-protein coupled receptors (GPCRs) : These receptors are involved in numerous physiological processes, and modulation can lead to therapeutic effects in pain management and inflammation.

- Enzymes : The compound has been shown to inhibit farnesyltransferase (FTase), which plays a role in cell signaling pathways related to cancer progression .

Structure-Activity Relationships (SAR)

Research into the SAR of piperidine derivatives has revealed that variations in substituents significantly affect their biological potency. For instance, modifications at the piperidine core can enhance FTase inhibition potency by an order of magnitude, indicating that specific structural features are critical for activity .

| Modification | Effect on Activity |

|---|---|

| Piperidine core change | 10-fold increase in FTase inhibition potency |

| Naphthalene substitution | Enhances binding affinity for GPCRs |

Antinociceptive Effects

This compound derivatives have been investigated for their analgesic properties. Research indicates that these compounds can induce potent antinociception with reduced side effects compared to traditional opioids. For example, certain derivatives demonstrated significant analgesic effects in animal models, suggesting potential applications in pain management .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated antibacterial and antifungal activities against various strains, including E. coli and S. typhi. These findings suggest that this compound could be developed into effective antimicrobial therapies .

Case Study 1: Analgesic Activity

A study evaluated the analgesic potential of a series of naphthalene-substituted piperidines. The results indicated that compounds with specific naphthalene substitutions exhibited significant pain relief in animal models, outperforming conventional analgesics like morphine in some instances .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antibacterial properties of 3-alkyl substituted naphthalene-piperidine derivatives. The study found that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .

Q & A

What are the optimal synthetic routes and characterization techniques for 1-(Naphthalen-1-yl)piperidine?

Basic Research Question

The synthesis typically involves nucleophilic substitution or coupling reactions between naphthalene derivatives and piperidine precursors. A common approach is the use of Buchwald-Hartwig amination or Ullmann-type coupling for aryl-piperidine bond formation. Post-synthesis, characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C NMR to identify aromatic and piperidine protons) and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography, facilitated by programs like SHELX , is critical for resolving stereochemical ambiguities in crystalline derivatives .

How can spectroscopic methods and computational modeling be integrated to validate the molecular structure of this compound?

Advanced Research Question

Fourier-transform infrared (FTIR) and Raman spectroscopy identify functional groups (e.g., C-N stretches in piperidine), while UV-Vis spectroscopy probes electronic transitions in the naphthalene moiety. Computational validation via density functional theory (DFT) optimizes the molecular geometry and calculates vibrational frequencies, enabling direct comparison with experimental spectra. For example, scaled quantum mechanical DFT approaches, as applied to similar piperidine derivatives , reduce discrepancies between observed and theoretical data.

What experimental designs are recommended for assessing the toxicological profile of this compound?

Basic Research Question

Follow tiered toxicology protocols:

- In vitro: Cytotoxicity assays (e.g., MTT) in human cell lines (hepatocytes, renal cells) to screen for organ-specific toxicity.

- In vivo: Rodent models exposed via oral, inhalation, or dermal routes, monitoring systemic effects (hepatic/renal function, hematology) . Dose-response studies should align with OECD guidelines.

- Data analysis: Use statistical tools (e.g., ANOVA) to identify significant adverse effects and establish no-observed-adverse-effect levels (NOAELs).

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological activity?

Advanced Research Question

SAR strategies include:

- Substituent variation: Introducing electron-withdrawing/donating groups on the naphthalene ring to modulate binding affinity. For example, fluorination at specific positions (as seen in SARS-CoV PL<sup>pro</sup> inhibitors ) enhances target engagement.

- Piperidine modification: Adjusting alkyl chain length or introducing heteroatoms to improve solubility or metabolic stability.

- Bioassays: Enzyme inhibition assays (e.g., fluorescence-based protease assays) quantify activity changes post-modification.

What computational approaches predict the interaction of this compound with biological targets?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions, identifying key binding residues. For dynamic behavior, molecular dynamics (MD) simulations (using GROMACS or AMBER) assess stability over time. For example, the naphthalene moiety’s hydrophobic interactions with SARS-CoV PL<sup>pro</sup> were predicted via docking and validated experimentally . Quantum mechanics/molecular mechanics (QM/MM) hybrid methods further refine electronic interaction details.

How is crystallographic data utilized to resolve structural ambiguities in this compound derivatives?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) determines absolute configuration and packing interactions. SHELXL refines crystallographic parameters (e.g., bond angles, thermal displacement), while programs like Olex2 visualize electron density maps. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 15.8 Å, β = 109.1°) were resolved for a related naphthalene-piperidine compound .

What pharmacological mechanisms underlie the bioactivity of this compound derivatives?

Advanced Research Question

Mechanistic studies combine:

- Enzyme inhibition assays: Measure IC50 values against targets (e.g., proteases, kinases).

- Binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity and thermodynamics.

- Cellular models: Reporter gene assays or Western blotting assess downstream signaling effects. For instance, derivatives with 1-(naphthalen-1-yl)ethyl groups showed SARS-CoV PL<sup>pro</sup> inhibition via competitive binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.